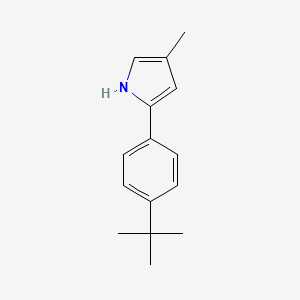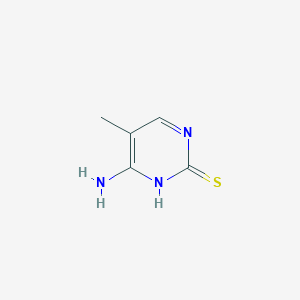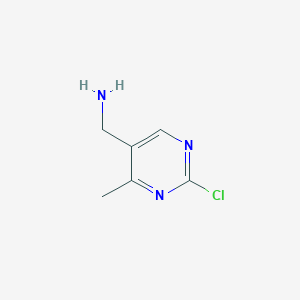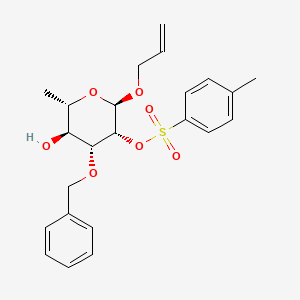
Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside: is a complex organic compound with the molecular formula C23H28O7S and a molecular weight of 448.54 g/mol. This compound is a derivative of rhamnopyranoside, a type of sugar molecule, and is characterized by the presence of allyl, benzyl, and p-toluenesulfonyl groups. It is known for its potential biomedical applications, particularly its antiviral properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside typically involves multiple steps, starting from the base sugar molecule, rhamnopyranoside. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the rhamnopyranoside are protected using benzyl and p-toluenesulfonyl groups to prevent unwanted reactions.
Introduction of Allyl Group: The allyl group is introduced through an allylation reaction, typically using allyl bromide in the presence of a base like sodium hydride.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
化学反応の分析
Types of Reactions: Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyl group or to modify the benzyl and p-toluenesulfonyl groups.
Substitution: The benzyl and p-toluenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can lead to the formation of deprotected rhamnopyranoside derivatives.
科学的研究の応用
Chemistry: In chemistry, Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective modifications, making it valuable in organic synthesis.
Biology and Medicine: The compound exhibits significant antiviral properties, particularly against RNA viruses. It impedes viral replication, making it a potential candidate for antiviral drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
作用機序
The mechanism of action of Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside involves its interaction with viral RNA, inhibiting replication. The molecular targets include viral enzymes essential for replication, such as RNA-dependent RNA polymerase. By binding to these enzymes, the compound prevents the synthesis of viral RNA, thereby controlling the infection.
類似化合物との比較
- Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside
- Allyl 3-O-benzyl-2-O-methylsulfonyl-a-L-rhamnopyranoside
Uniqueness: Compared to similar compounds, Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside stands out due to its specific antiviral properties and the presence of the p-toluenesulfonyl group, which enhances its stability and reactivity.
特性
分子式 |
C23H28O7S |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
[(2R,3R,4R,5S,6S)-5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H28O7S/c1-4-14-27-23-22(30-31(25,26)19-12-10-16(2)11-13-19)21(20(24)17(3)29-23)28-15-18-8-6-5-7-9-18/h4-13,17,20-24H,1,14-15H2,2-3H3/t17-,20-,21+,22+,23+/m0/s1 |
InChIキー |
RLMTZCLXZGAZDY-AZCFJWIISA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O |
正規SMILES |
CC1C(C(C(C(O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


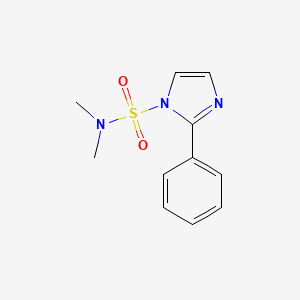
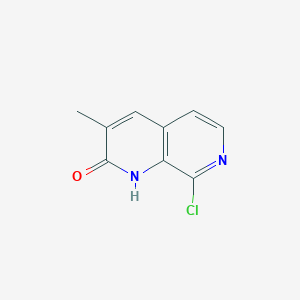
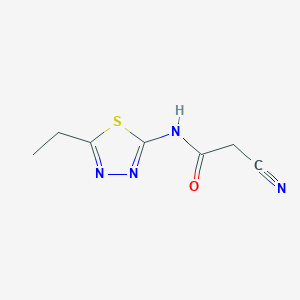
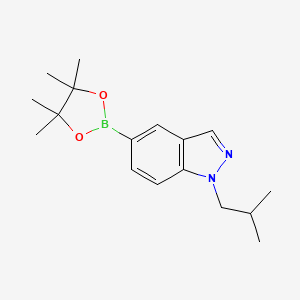
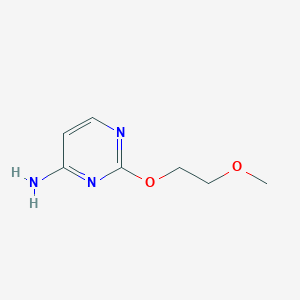
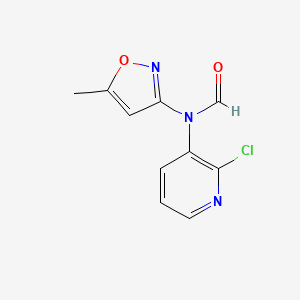
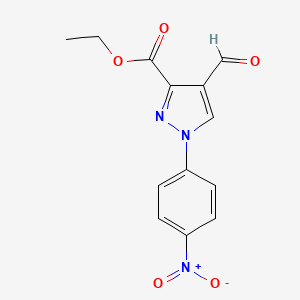
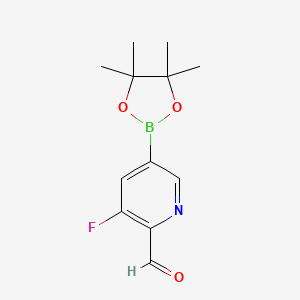
![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)

